N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-methyl-1-benzofuran-7-carboxamide
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Overview
Description
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-methyl-1-benzofuran-7-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzofuran core, a thiophene ring with a dioxo group, and a carboxamide functional group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-methyl-1-benzofuran-7-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Oxidation to Form the Dioxo Group: The thiophene ring is oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to introduce the dioxo functionality.
Formation of the Carboxamide Group: The final step involves the reaction of the intermediate with an appropriate amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-methyl-1-benzofuran-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be further oxidized under strong oxidative conditions.
Reduction: The dioxo group can be reduced to a dihydroxy group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzofuran core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogenating agents (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-methyl-1-benzofuran-7-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-methyl-1-benzofuran-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-methyl-1-benzofuran-7-carboxamide can be compared with other similar compounds, such as:
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(2-methoxyphenyl)acetamide: Similar structure but with a methoxyphenyl group instead of a benzofuran core.
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-ethylphenyl)-3-fluorobenzamide: Contains a fluorobenzamide group, offering different chemical properties.
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-2-thiophenecarboxamide: Features a thiophenecarboxamide group, providing unique reactivity.
Properties
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-methyl-1-benzofuran-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c1-9-7-10-3-2-4-12(13(10)19-9)14(16)15-11-5-6-20(17,18)8-11/h2-7,11H,8H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNCOPAYFYNTVEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)C(=CC=C2)C(=O)NC3CS(=O)(=O)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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